1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone
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Overview
Description
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone is a synthetic organic compound that has garnered significant attention due to its unique chemical structure and potential applications across various scientific domains. Its complex structure, which includes both a pyrrolopyrimidine and a morpholino group, makes it an intriguing subject for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone typically involves multi-step synthetic procedures that include the formation of the pyrrolopyrimidine core, attachment of the morpholino group, and introduction of the pyridin-4-ylthio moiety. Typical reaction conditions often include the use of catalysts, specific solvents, and carefully controlled temperatures to facilitate the formation of the desired compound without producing significant by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may be optimized through techniques such as flow chemistry, which allows for continuous production, and the use of more efficient catalysts and reagents to reduce costs and environmental impact. These methods help in scaling up the production while maintaining the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction type involves the addition of oxygen or the removal of hydrogen, often requiring oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions remove oxygen or add hydrogen, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving the replacement of one functional group with another, common reagents might include halogenating agents or nucleophiles.
Common Reagents and Conditions
The compound interacts with a range of reagents, depending on the desired reaction:
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as phosphorus tribromide, and nucleophiles like amines or thiols.
Major Products Formed
The reaction products will vary based on the specific reagents and conditions used, but may include oxidized, reduced, or substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for exploration in synthetic chemistry and the development of novel compounds with potential utility in pharmaceuticals.
Biology
The compound’s structure allows it to interact with various biological targets, making it a candidate for studies in medicinal chemistry and drug discovery. It may exhibit bioactivity that can be harnessed for therapeutic applications.
Medicine
In the medical field, this compound could be explored for its potential to serve as a lead compound in the development of new drugs, particularly those targeting specific pathways or receptors implicated in disease.
Industry
Industrial applications might include its use as an intermediate in the synthesis of more complex materials or active pharmaceutical ingredients.
Mechanism of Action
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone's mechanism of action would likely involve specific interactions with molecular targets, such as enzymes or receptors. The compound’s binding to these targets could result in modulation of biological pathways, potentially leading to therapeutic effects. The exact pathways and mechanisms would depend on its specific bioactivity and the targets involved.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone stands out due to its unique combination of functional groups and structural motifs.
List of Similar Compounds
Pyrrolopyrimidine derivatives
Morpholine-containing compounds
Pyridine-thioether analogs
Each of these compounds would share some structural similarities but might differ significantly in terms of their chemical behavior, bioactivity, and applications, highlighting the uniqueness of this compound.
Biological Activity
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone is a complex organic compound that belongs to the pyrrolopyrimidine class. This compound is notable for its potential biological activities, particularly in the fields of oncology and virology. The unique structural features of this compound, including the morpholino and pyridinylthio groups, suggest a diverse range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O2S, with a molecular weight of 357.4 g/mol. Its structure includes a pyrrolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.
Property | Value |
---|---|
Molecular Formula | C17H19N5O2S |
Molecular Weight | 357.4 g/mol |
CAS Number | 2034224-15-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and receptors involved in cell proliferation and survival pathways. For example, compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and metastasis .
Anticancer Activity
Preliminary studies indicate that this compound exhibits antitumor properties. Research has demonstrated that derivatives of pyrrolopyrimidines can induce apoptosis in cancer cells and inhibit their proliferation. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, with IC50 values ranging from 29 to 59 µM in some cases .
Case Study: In Vitro Studies
In vitro studies have evaluated the efficacy of similar compounds against breast cancer cell lines. For example, one study reported that a related compound significantly inhibited the migration and invasion of breast cancer cells while inducing apoptosis .
Antiviral and Anti-inflammatory Effects
Beyond its anticancer potential, there are indications that this compound may also possess antiviral and anti-inflammatory properties. The presence of specific functional groups allows for interactions that could inhibit viral replication or modulate inflammatory pathways, although further research is necessary to elucidate these effects fully.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Biological Activity | Observations |
---|---|
Antitumor | Induces apoptosis; inhibits proliferation |
Antiviral | Potential inhibition of viral replication |
Anti-inflammatory | Modulation of inflammatory pathways |
Properties
IUPAC Name |
1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-pyridin-4-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c23-16(12-25-14-1-3-18-4-2-14)22-10-13-9-19-17(20-15(13)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSZJVGLLQHYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.